molecular formula C12H10F2N2O2S B2788511 N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide CAS No. 793679-09-1

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B2788511
CAS No.: 793679-09-1
M. Wt: 284.28
InChI Key: YUDDAGJPUYPYKL-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-difluorobenzenesulfonamide group linked to a 4-aminophenyl moiety. Its molecular formula is inferred as C₁₂H₁₁F₂N₂O₂S, with a molecular weight of 300.29 g/mol. The compound is commercially available as a hydrochloride salt (sc-354672, 250 mg: $188.00; 1 g: $380.00) for research applications . The presence of fluorine atoms at the 3,4-positions on the benzene ring and the primary amine on the phenyl group contributes to its unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c13-11-6-5-10(7-12(11)14)19(17,18)16-9-3-1-8(15)2-4-9/h1-7,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDDAGJPUYPYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 4-aminophenylamine with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.

    Coupling Reactions: The amino group can be used in coupling reactions to form azo compounds.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One notable application of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide is its antiviral properties. Research has shown that this compound exhibits potent antiviral activity against various strains of influenza viruses, including H1N1, H5N1, and H3N2. In studies conducted on primary human bronchial epithelial cells, the compound was found to significantly decrease viral mRNA levels and reduce the expression of viral proteins in a dose-dependent manner, with an IC50 value of approximately 16.79 nM .

Mechanism of Action
The proposed mechanism involves interference with viral entry or the transcription and processing of viral mRNA, thereby inhibiting the replication cycle of the virus . This highlights its potential as a therapeutic agent in combating influenza infections.

Cancer Research

Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor in cancer therapy. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives have demonstrated selective inhibition of acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases and cancer .

Biological Applications

Receptor Modulation
The compound is also being explored for its ability to modulate receptor activity. In particular, it may interact with specific molecular targets involved in signal transduction pathways that regulate cellular responses to external stimuli. This property could be beneficial for developing drugs aimed at treating conditions such as inflammatory diseases and certain cancers.

Industrial Applications

Material Science
In materials science, this compound is utilized as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to serve as a precursor in the development of new materials with tailored properties for various industrial applications.

Data Table: Summary of Applications

Field Application Findings/Notes
Medicinal ChemistryAntiviral ActivityPotent against influenza viruses; IC50 = 16.79 nM
Cancer ResearchEnzyme InhibitionSelective inhibition observed; potential for therapeutic development
Biological ApplicationsReceptor ModulationInteraction with molecular targets; implications for inflammatory diseases
Industrial ApplicationsMaterial DevelopmentUsed as a building block for synthesizing complex molecules

Case Studies

  • Antiviral Efficacy Study
    A study published in Nature Communications demonstrated the efficacy of this compound against H1N1 influenza virus in vitro. The research involved treating infected cells with varying concentrations of the compound and measuring viral load reduction through quantitative PCR techniques.
  • Cancer Therapeutics Exploration
    Another study focused on the synthesis and biological evaluation of related sulfonamides for their potential use as anti-cancer agents. The findings indicated that specific modifications to the sulfonamide structure enhanced enzyme inhibitory activity, suggesting avenues for further drug design.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Acetyl Sulfafurazole (N-[(4-aminophenyl)sulfonyl]-N-(3,4-dimethyl-5-isoxazolyl)acetamide)

  • Molecular Formula : C₁₄H₁₆N₄O₄S
  • Key Features : Contains a 3,4-dimethylisoxazole group instead of fluorine substituents.
  • Biological Activity : Antimicrobial, used in formulations like Pediazole .
  • Physicochemical Properties: Melting Point: 193–194°C Solubility: Poor in water (1:180 in ethanol, 1:35 in chloroform) .

N-(4-(Benzothiazole-2-yl)phenyl)-4-substituted Benzenesulfonamides

  • Key Features : Benzothiazole-linked sulfonamides synthesized for anticonvulsant screening .
  • Comparison : The benzothiazole moiety enhances π-π stacking interactions, which may improve target binding compared to the fluorinated benzene ring in the target compound.

N-(4-Hydroxyphenyl)benzenesulfonamide

  • Key Features : Hydroxyl group replaces the amine on the phenyl ring .
  • Structural Properties : Exhibits intermolecular N–H⋯O and O–H⋯O hydrogen bonding, influencing crystallinity.
  • Comparison : The hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing fluorine and amine groups in the target compound.

Fluorinated Analogues

N-(3,4-Difluorophenyl)-3-methylbenzamide

  • CAS : 346720-59-0
  • Key Features : Fluorine substituents on the phenyl ring but lacks the sulfonamide group .

N-(4-Aminophenyl)-4-fluorobenzamide

  • CAS : 186544-90-1
  • Key Features : Single fluorine substituent on the benzamide ring .
  • Comparison: Monofluorination provides less steric hindrance and electronic modulation than the 3,4-difluoro configuration in the target compound.

Key Research Findings

  • Solubility Advantage : The hydrochloride salt form of the target compound improves aqueous solubility compared to acetyl sulfafurazole, which is poorly water-soluble .

Biological Activity

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide, also known as C12H10F2N2O2S , is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10F2N2O2S
  • Molecular Weight : 284.28 g/mol
  • Structure : The compound features a sulfonamide group attached to a difluorobenzene moiety and an aminophenyl group, which are critical for its biological interactions.
  • Antiviral Activity :
    • Research has shown that aryl sulfonamides, including this compound, exhibit potent antiviral activity against various strains of influenza viruses (H1N1, H5N1, H3N2). The compound reduces viral mRNA levels in infected cells, suggesting interference with viral entry or replication processes .
    • The compound's mechanism involves the inhibition of viral protein synthesis, as evidenced by decreased levels of viral proteins in treated cells .
  • Inhibition of Autophagy :
    • Studies indicate that this compound may act as an autophagy inhibitor. It has been shown to increase the expression of LC3-II and p62 proteins, markers associated with autophagic flux. In particular, it blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of these structures in cells .

Antiviral Studies

A study demonstrated that this compound significantly reduced influenza virus replication in primary human bronchial epithelial cells. The compound exhibited an IC50 value of approximately 16.79 nM, indicating its potency as an antiviral agent .

Autophagy Inhibition

The compound was evaluated for its effects on autophagy in HeLa cells. It was found to promote the accumulation of yellow LC3 puncta (indicative of autophagosomes) while inhibiting the formation of red-only LC3 puncta (indicative of autolysosomes), confirming its role as a late-stage autophagy inhibitor .

Data Table: Biological Activities and Effects

Activity TypeMechanismReference
AntiviralReduces viral mRNA levels; inhibits protein synthesis
Autophagy InhibitionIncreases LC3-II and p62; blocks autophagosome-lysosome fusion

Case Studies

  • Influenza Virus Replication :
    • In a controlled laboratory setting, this compound was tested against various influenza strains. Results indicated a significant decrease in viral load and protein expression in treated samples compared to controls .
  • Cancer Cell Lines :
    • Preliminary studies on cancer cell lines suggest that the compound may have potential therapeutic applications due to its ability to modulate cellular pathways associated with proliferation and survival. Further research is needed to explore these effects comprehensively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,4-difluorobenzenesulfonyl chloride and 4-aminophenylamine. Key parameters include solvent choice (e.g., DMSO for polar aprotic conditions), temperature (40–60°C), and stoichiometric ratios (1:1.2 sulfonyl chloride to amine). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are most effective for characterizing this sulfonamide, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : 1^1H NMR will show aromatic protons (δ 6.8–7.8 ppm) and NH2_2 signals (δ 5.5–6.0 ppm). 19^{19}F NMR distinguishes between ortho/para fluorine environments (δ -110 to -125 ppm).
  • IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}).
  • X-ray Crystallography : Resolves molecular geometry, including dihedral angles between aromatic rings (e.g., ~45–70° in related sulfonamides) .

Q. How does the electronic influence of fluorine substituents affect the compound’s reactivity in substitution reactions?

  • Methodological Answer : The 3,4-difluoro groups are electron-withdrawing, activating the sulfonamide toward nucleophilic aromatic substitution (NAS) at meta/para positions. Reactivity can be quantified via Hammett constants (σ ≈ 0.15–0.25 for fluorine). For example, in cross-coupling reactions, Pd-catalyzed conditions (e.g., Suzuki-Miyaura) require careful optimization of base (K2_2CO3_3) and ligand (XPhos) to mitigate dehalogenation side reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s binding affinity for enzyme targets, and what validation experiments are critical?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with carbonic anhydrase IX (CA IX), a common sulfonamide target. Prioritize hydrogen bonds between sulfonamide NH and Thr199/His94 residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Validation : Compare computational ΔG values with experimental IC50_{50} from fluorescence-based CA inhibition assays. Discrepancies >1 log unit warrant re-evaluation of force field parameters .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Establish IC50_{50} curves in multiple cell lines (e.g., MCF-7 vs. HEK293) to differentiate cytotoxic vs. selective effects.
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions.
  • Metabolomic Studies : LC-MS/MS can track metabolite formation (e.g., hydrolyzed sulfonamide) that may explain divergent activities .

Q. How can reaction selectivity be controlled during functionalization of the 4-aminophenyl group to avoid over-substitution?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily block the NH2_2 group with Boc anhydride (tert-butyloxycarbonyl) before sulfonylation or alkylation.
  • Microwave-Assisted Synthesis : Short reaction times (5–10 min at 100°C) minimize side products.
  • Chemoselective Catalysis : Use Pd/PCy3_3 systems for Suzuki couplings to preserve the sulfonamide moiety .

Methodological Challenges & Data Interpretation

Q. What analytical approaches differentiate between polymorphic forms of the compound, and how do these forms impact bioactivity?

  • Methodological Answer :

  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data (e.g., CCDC entries).
  • DSC/TGA : Identify melting points (e.g., 180–220°C) and decomposition profiles.
  • Bioactivity Correlation : Test polymorphs in enzyme inhibition assays; Form I may show 2–3x higher potency due to improved solubility .

Q. How can researchers optimize HPLC methods to separate and quantify degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (20–80% acetonitrile in 0.1% TFA over 20 min).
  • Detection : UV at 254 nm for sulfonamide backbone.
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; major degradants include hydrolyzed amine and defluorinated byproducts .

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